N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Overview
Description
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . It is known for its unique structure, which includes a methoxy group, a phenoxy group, and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-methoxy-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methoxy-2-Phenoxyphenyl)acetamide
- N-(5-Methoxy-2-Phenoxyphenyl)benzamide
- N-(5-Methoxy-2-Phenoxyphenyl)carbamate
Uniqueness
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJXMJGWKDFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445180 | |
Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123664-84-6 | |
Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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